molecular formula C19H16ClN3O4S B2513262 5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide CAS No. 902139-14-4

5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B2513262
CAS No.: 902139-14-4
M. Wt: 417.86
InChI Key: FPRVLPMMWYBUIU-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro substituent at position 5, an ethylsulfonyl group at position 2, and a 4-phenoxyphenyl carboxamide moiety. Pyrimidine scaffolds are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-2-28(25,26)19-21-12-16(20)17(23-19)18(24)22-13-8-10-15(11-9-13)27-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRVLPMMWYBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the ethylsulfonyl group: This step may involve the reaction of the pyrimidine intermediate with ethylsulfonyl chloride in the presence of a base.

    Coupling with 4-phenoxyphenylamine: The final step involves the coupling of the intermediate with 4-phenoxyphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name/Structure Key Substituents Molecular Weight Key Features References
Target Compound : 5-Chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide Ethylsulfonyl, 4-phenoxyphenyl ~418.8* High lipophilicity; sulfonyl group enhances stability
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide 4-Fluorobenzylsulfanyl, sulfamoylphenyl ethyl 506.99 Sulfanyl group may reduce oxidative stability; sulfamoyl enhances solubility
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl, dimethylpyrimidinyl sulfamoyl 474.94 Sulfanyl and dimethylpyrimidinyl groups may influence steric interactions
5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide Ethylsulfonyl, 4-chlorobenzyl, furan-2-ylmethyl 438.33 Bifunctional substitution (chlorobenzyl + furyl) may alter target affinity
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide 4-Fluorobenzylsulfonyl, 5-methylthiadiazolyl 427.86 Thiadiazole ring introduces heterocyclic diversity; higher molecular weight
5-Chloro-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide Ethylsulfonyl, 4-methoxybenzyl 369.82 Methoxy group improves solubility compared to phenoxyphenyl
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethylsulfanyl, 2-methoxyphenyl 335.80 Ortho-methoxy substitution may increase steric hindrance

*Estimated based on structural similarity to .

Functional Group Impact on Pharmacological Properties

  • Sulfonyl vs. Sulfanyl Groups : Ethylsulfonyl in the target compound improves oxidative stability compared to sulfanyl analogs (e.g., ), which are prone to metabolic oxidation .
  • Conversely, methoxy or sulfamoyl groups may improve aqueous solubility .
  • Heterocyclic Moieties : Analogs with thiadiazole () or furan () rings introduce distinct electronic profiles, which could modulate receptor binding or enzymatic inhibition .

Biological Activity

5-Chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and patents.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H14_{14}ClN3_{3}O3_{3}S
  • Molecular Weight : 305.78 g/mol
  • CAS Number : 38275-34-2

The presence of the chloro group, ethyl sulfonyl moiety, and phenoxyphenyl substituent contributes to its unique reactivity and biological profile.

1. Antifungal Activity

Research has shown that compounds similar to this compound exhibit potent antifungal properties. For instance, derivatives with sulfonate groups have demonstrated significant antifungal activity against various pathogens such as Rhizoctonia solani and Candida species.

CompoundPathogenEC50 (mg/L)Comparison
T24R. solani0.45Higher than hymexazol (10.49 mg/L)
Compound 4C. albicans0.00195 - 0.0078Effective against clinical isolates

These findings suggest that modifications in the pyrimidine structure can enhance antifungal efficacy.

2. Antiviral Activity

In vitro studies have indicated that similar compounds also exhibit antiviral properties, particularly against Tobacco Mosaic Virus (TMV). The protective effects observed suggest potential applications in agricultural settings for crop protection.

3. Antimicrobial Activity

Compounds within this chemical class have been evaluated for their antibacterial properties. Studies have reported broad-spectrum activity against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria.

The mechanism through which this compound exerts its biological effects is thought to involve inhibition of key enzymatic pathways essential for microbial growth. For instance, similar pyrimidine derivatives have been shown to inhibit succinate dehydrogenase, a critical enzyme in the metabolic pathway of fungi.

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that a related sulfonate derivative exhibited an EC50 value significantly lower than established fungicides, indicating superior antifungal activity.
  • Toxicity Assessments : Toxicity studies involving Galleria mellonella larvae indicated low toxicity levels for the compound, suggesting a favorable safety profile for potential therapeutic applications.
  • Biofilm Disruption : Research has highlighted the ability of certain pyrimidine derivatives to disrupt biofilms formed by Candida species, which is crucial for developing effective treatments against biofilm-associated infections.

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